molecular formula C10H10ClFO2 B8458044 Ethyl alpha-fluoro-4-chlorophenylacetate

Ethyl alpha-fluoro-4-chlorophenylacetate

Cat. No.: B8458044
M. Wt: 216.63 g/mol
InChI Key: MTCQWJBAANNXRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl alpha-fluoro-4-chlorophenylacetate is a useful research compound. Its molecular formula is C10H10ClFO2 and its molecular weight is 216.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

ethyl 2-(4-chlorophenyl)-2-fluoroacetate

InChI

InChI=1S/C10H10ClFO2/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9H,2H2,1H3

InChI Key

MTCQWJBAANNXRM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)Cl)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of ethyl α-bromo-4-chlorophenylacetate (37.3 g), anhydrous potassium fluoride (9.7 g) and dry dimethylformamide (75 ml) was heated with stirring at a temperature of 140°-150° C. for a period of 6 hours. The reaction mixture was poured into water and the aqueous mixture extracted with methylene dichloride. The organic extract was washed with aqueous sodium carbonate, dried over anhydrous sodium sulfate and the solvent was removed by distillation under reduced pressure. The product was distilled using a spinning band column to give ethyl α-fluoro-4-chlorophenylacetate (7.5 g; 29%) b.p. 67° C. at 0.06 mm Hg.
Quantity
37.3 g
Type
reactant
Reaction Step One
Quantity
9.7 g
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reactant
Reaction Step One
Quantity
75 mL
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reactant
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

(4-Chlorophenyl)-hydroxy-acetic acid ethyl ester (10.0 g, 46.6 mmol) in DCM (35 mL) was cannulated into a solution of [bis(2-methoxyethyl)amino]sulfur trifluoride (9.45 mL, 51.3 mmol) in DCM (35 mL) cooled at −78° C. After being stirred for 12 hours and allowed to warm to ambient temperature, the mixture was poured into saturated aqueous NaHCO3. The mixture was extracted with DCM and the organic extracts were dried (MgSO4), filtered, and concentrated in vacuo. The crude material was chromatographed (SiO2) using DCM as eluent to give (4-chlorophenyl)-fluoroacetic acid ethyl ester as a colorless oil (7.0 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.45 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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Quantity
35 mL
Type
solvent
Reaction Step Four
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Quantity
35 mL
Type
solvent
Reaction Step Five

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